molecular formula C25H31N3O4 B170344 N1,N10-Bis(p-coumaroyl)spermidine CAS No. 114916-05-1

N1,N10-Bis(p-coumaroyl)spermidine

Cat. No. B170344
CAS RN: 114916-05-1
M. Wt: 437.5 g/mol
InChI Key: QYBCBMVQSCJMSA-VOMDNODZSA-N
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Description

N1,N10-Bis(p-coumaroyl)spermidine is a polyamine compound that belongs to the spermidine family . It is an acylated derivative of spermidine, which is a naturally occurring polyamine involved in cell growth and proliferation . This compound is inhibitory to alpha-glucosidase and can be extracted from the herb of alfalfa .


Synthesis Analysis

N1,N10-Dicoumaroylspermidine can be biosynthesized from spermidine and trans-4-coumaric acid.


Molecular Structure Analysis

The molecular formula of N1,N10-Bis(p-coumaroyl)spermidine is C25H31N3O4 . The molecular weight is 437.53 .


Chemical Reactions Analysis

N1,N10-Bis(p-coumaroyl)spermidine is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid .


Physical And Chemical Properties Analysis

N1,N10-Dicoumaroylspermidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N1,N10-dicoumaroylspermidine is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Chemical Properties and Production

“N1,N10-Bis(p-coumaroyl)spermidine” is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid . It is a plant metabolite and can be extracted from the herb of alfalfa .

Inhibitory Effects on Enzymes

“N1,N10-Bis(p-coumaroyl)spermidine” has been found to have inhibitory effects on alpha-glucosidase . Alpha-glucosidase is an enzyme involved in the breakdown of complex carbohydrates, and inhibitors of this enzyme are used in the treatment of type 2 diabetes.

Role in Plant Metabolism

“N1,N10-Bis(p-coumaroyl)spermidine” plays a role in plant metabolism . It is involved in the biosynthesis of lunarine, a dimer synthesized by stereo-selective phenol-oxidative coupling of "N1,N10-Bis(p-coumaroyl)spermidine" .

Pharmaceutical Applications

Due to its inhibitory effects on alpha-glucosidase, “N1,N10-Bis(p-coumaroyl)spermidine” may have potential applications in the development of new drugs for the treatment of type 2 diabetes .

Structural Analysis

The molecular structure of “N1,N10-Bis(p-coumaroyl)spermidine” can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis

“N1,N10-Bis(p-coumaroyl)spermidine” consists of a spermidine backbone with two p-coumaroyl units attached to the terminal nitrogen atoms (N1 and N10). This structure suggests potential applications in the field of chemical synthesis, particularly in the development of new synthetic methods and strategies.

Mechanism of Action

Target of Action

N1,N10-Bis(p-coumaroyl)spermidine is a phenylpropanoid that can be isolated from Fagales pollen . It has been found to exhibit inhibitory activity against alpha-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels.

Mode of Action

The compound interacts with alpha-glucosidase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in carbohydrate digestion and glucose regulation.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBCBMVQSCJMSA-VOMDNODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N10-Bis(p-coumaroyl)spermidine

CAS RN

65715-79-9
Record name N1,N10-Dicoumaroylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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